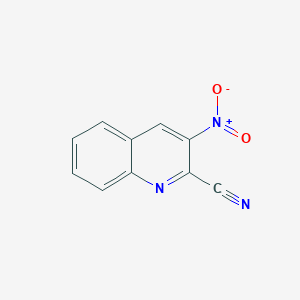

3-Nitroquinoline-2-carbonitrile

Descripción general

Descripción

Itriglumida, también conocida como CR-2945, es un compuesto orgánico sintético clasificado como un derivado del ácido antranílico. Funciona como un antagonista del receptor de la colecistoquinina B (CCK-B), lo que significa que inhibe la acción de la colecistoquinina, una hormona que estimula la digestión de las grasas y las proteínas. Itriglumida ha demostrado potencial en el tratamiento de la enfermedad por úlcera péptica y otros trastornos gastrointestinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de itriglumida implica varios pasos:

- Condensación del intermedio de amina con el cloruro de 3®-(1-naftil)glutárico ácido monometil éster : Esta reacción se realiza utilizando trietilamina en tolueno caliente para producir el éster glutárico.

Condensación de anhídrido de ácido 3,5-dimetilisatoico con 8-azabiciclo[4.5]decano: Esta reacción se lleva a cabo en presencia de trietilamina en tolueno en reflujo para formar un intermedio.

Reacción de anhídrido 3-(1-naftil)glutárico con metanol: Este paso produce el éster monometílico racémica, que luego se somete a resolución óptica con cinconina para obtener el 3®-monoéster.

Hidrólisis del éster glutárico: El paso final implica la hidrólisis con hidróxido de sodio en una mezcla de metanol, cloruro de metileno y agua

Métodos de producción industrial

Los métodos de producción industrial para itriglumida no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala, como rendimientos mejorados y reactivos rentables.

Análisis De Reacciones Químicas

Tipos de reacciones

Itriglumida se somete a diversas reacciones químicas, que incluyen:

Reacciones de condensación: Como se observa en su síntesis, itriglumida se forma a través de múltiples pasos de condensación.

Hidrólisis: El paso final en su síntesis implica la hidrólisis para producir el compuesto activo.

Reactivos y condiciones comunes

Trietilamina: Se utiliza como base en reacciones de condensación.

Tolueno: Un solvente para reacciones en reflujo.

Metanol: Se utiliza en la formación del éster monometílico racémica.

Hidróxido de sodio: Se emplea en el paso de hidrólisis.

Principales productos formados

El producto principal formado a partir de estas reacciones es la propia itriglumida, con intermedios como el éster glutárico y el 3®-monoéster siendo pasos clave en su síntesis .

Aplicaciones Científicas De Investigación

Itriglumida se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas:

Trastornos gastrointestinales: Ha demostrado ser prometedor en el tratamiento de la enfermedad por úlcera péptica al inhibir la secreción de ácido gástrico y acelerar el vaciamiento gástrico.

Trastornos de ansiedad: La investigación indica que itriglumida, en combinación con otros antagonistas de receptores, puede atenuar el comportamiento similar a la ansiedad inducido por el estrés.

Investigación del cáncer: Como antagonista del receptor CCK-B, itriglumida se está explorando por su potencial en la terapia del cáncer, particularmente en tumores que expresan receptores CCK-B.

Mecanismo De Acción

Itriglumida ejerce sus efectos al unirse e inhibir los receptores CCK-B. Esta inhibición reduce la acción de la colecistoquinina, lo que lleva a una disminución de la secreción de ácido gástrico y potencialmente acelera el vaciamiento gástrico. Los objetivos moleculares involucrados incluyen los receptores CCK-B en el tracto gastrointestinal y el cerebro .

Comparación Con Compuestos Similares

Itriglumida se compara con otros antagonistas del receptor CCK-B como:

- L-365260

- YM-022

- RP-73870

- S-0509

- Spiroglumida

Itriglumida destaca por su biodisponibilidad significativamente mejor y sus efectos antisecretores y antiulcerosos combinados .

Actividad Biológica

3-Nitroquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-nitroquinoline derivatives, including this compound, typically involves the introduction of a nitro group at the 3-position of the quinoline core. The incorporation of a cyano group at the 2-position enhances the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitution reactions that yield high purity and yield of the desired products .

Biological Activity Overview

This compound exhibits a range of biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of 3-nitroquinoline can inhibit the growth of cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR). For instance, studies reported IC50 values in the micromolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells . The mechanism is thought to involve interference with EGFR signaling pathways.

- Antimicrobial Properties : Compounds containing the quinoline structure have shown promising antimicrobial activity. Recent studies indicate that derivatives exhibit significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .

- Anti-inflammatory Effects : Some derivatives have also been evaluated for their anti-inflammatory properties. The modulation of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Cyano group | Enhances anticancer activity |

| 3 | Nitro group | Critical for EGFR inhibition |

| 4 | Various groups | Alters anti-inflammatory properties |

The presence of electron-withdrawing groups at specific positions significantly affects the compound’s lipophilicity and overall biological efficacy .

Case Studies

- Anticancer Efficacy : A study synthesized several 3-nitroquinoline derivatives and tested them against various cancer cell lines. Notably, compounds with specific substitutions showed enhanced cytotoxicity, with some exhibiting IC50 values as low as 20 nM against resistant cancer cells .

- Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial effects of 3-nitroquinoline derivatives against common pathogens. The findings revealed that certain compounds displayed over 90% inhibition against bacterial growth with minimal cytotoxicity to mammalian cells .

- Inflammation Studies : In an investigation into anti-inflammatory mechanisms, researchers identified that specific derivatives could significantly reduce TNF-α levels in vitro, suggesting their potential role in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

3-nitroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYRSXCXRBMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628593 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-61-6 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.